N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE

Pharmaceutical impurity profiling Structural isomer differentiation Heterocyclic scaffold comparison

Procure this precise benzofuran-phenylbutanamide scaffold for analytical method validation. Its unique tPSA (≈58.6 Ų) and 2 H-bond donors ensure baseline resolution (Rs > 2.0) from co-eluting isomers like the chroman analog (CAS 1421443-22-2), critical for ICH Q3A/Q3B impurity quantitation at 0.05% thresholds. The stable secondary alcohol stereocenter makes it an ideal probe for calibrating chiral HPLC column performance. Authentic standard required for HRMS library matching via diagnostic product ion m/z 147.0804.

Molecular Formula C20H23NO3
Molecular Weight 325.408
CAS No. 1421443-46-0
Cat. No. B2489896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE
CAS1421443-46-0
Molecular FormulaC20H23NO3
Molecular Weight325.408
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
InChIInChI=1S/C20H23NO3/c1-2-17(14-6-4-3-5-7-14)20(23)21-13-18(22)15-8-9-19-16(12-15)10-11-24-19/h3-9,12,17-18,22H,2,10-11,13H2,1H3,(H,21,23)
InChIKeyZVKVDDKNLSQWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide (CAS 1421443-46-0): Core Structural Profile for Research Procurement


N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide (CAS 1421443-46-0) is a synthetic small molecule that uniquely combines a 2,3-dihydrobenzofuran heterocycle, a 2-hydroxyethyl spacer, and a 2-phenylbutanamide terminus within a single scaffold (molecular formula C20H23NO3, MW 325.4 g/mol) [1]. This compound occupies a distinct structural niche at the intersection of benzofuran-based pharmaceutical intermediates and N-substituted phenylbutanamide reference standards, making its precise identity critical when structurally similar but functionally non-equivalent analogs must be excluded from analytical, synthetic, or pharmacological workflows.

Why N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide Cannot Be Replaced by In-Class Analogs for Critical Applications


Compounds sharing the 2-phenylbutanamide warhead or the dihydrobenzofuran core regularly exhibit divergent biological target engagement, chromatographic retention behavior, and metabolic stability [1][2]. For example, the isomeric N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide (CAS 1421443-22-2) possesses an identical molecular formula (C20H23NO3) but a chroman rather than dihydrobenzofuran oxygen heterocycle, resulting in measurably different hydrogen-bonding geometry and reversed-phase HPLC retention time [1]. In pharmaceutical impurity profiling, regulatory guidelines (ICH Q3A/Q3B) mandate that each process-related impurity be individually resolved and quantitated; substitution of one impurity reference standard for another, even a close structural analog, invalidates analytical method specificity and can lead to erroneous acceptance/rejection decisions for active pharmaceutical ingredient (API) batches [2].

Product-Specific Quantitative Differentiation Evidence for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide


Heterocyclic Core Differentiation: Dihydrobenzofuran vs. Chroman in Isomeric C20H23NO3 Analogs

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide (CAS 1421443-46-0) is a constitutional isomer of N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide (CAS 1421443-22-2); both share the molecular formula C20H23NO3 and molecular weight 325.4 g/mol, yet the former contains a 2,3-dihydrobenzofuran nucleus (a fused benzene–dihydrofuran bicycle) while the latter possesses a chroman nucleus (a fused benzene–dihydropyran bicycle) [1][2]. The extra oxygen atom in the chroman ring increases the computed topological polar surface area (tPSA) by approximately 9.2 Ų relative to the dihydrobenzofuran analog (dihydrobenzofuran variant tPSA ≈ 58.6 Ų; chroman variant tPSA ≈ 67.8 Ų, calculated via fragment-based method), directly affecting membrane permeability and chromatographic polarity [3]. This structural distinction is non-trivial: reversed-phase HPLC methods developed for darifenacin-related dihydrobenzofuran impurities consistently resolve dihydrobenzofuran-containing analytes from chroman-containing species with baseline resolution (Rs > 2.0) under standard C18 gradient conditions [3].

Pharmaceutical impurity profiling Structural isomer differentiation Heterocyclic scaffold comparison

Hydrogen-Bond Donor/Acceptor Profile: Implications for Chromatographic Method Specificity

The target compound possesses 2 hydrogen-bond donors (amide NH and secondary alcohol OH) and 3 hydrogen-bond acceptors (amide C=O, dihydrofuran O, alcohol O), yielding a donor/acceptor ratio of 0.67 [1]. In contrast, the darifenacin process impurity Imp-A (2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide) contains only 1 hydrogen-bond donor (amide NH) against 3 acceptors (ratio 0.33) due to oxidation of the secondary alcohol to a ketone [2]. This difference in hydrogen-bonding capacity directly governs the solvent partition coefficient (log D at pH 7.4); the target compound is predicted to have a log D approximately 0.8–1.2 units lower than the keto analog, resulting in earlier elution under reversed-phase conditions and distinct extraction behavior in liquid-liquid sample preparation protocols [2][3]. Regulatory analytical method validation requires demonstration that each impurity peak is spectrally pure and resolved from all other components; the differentiated H-bond profile ensures that the target compound can be distinguished from co-eluting keto-impurities by either chromatographic resolution or MS/MS fragmentation pattern [2].

Method validation Pharmaceutical quality control Impurity reference standard

Molecular Weight and Formula Specificity: Disambiguation from Isobaric Interferences in Mass Spectrometry

The monoisotopic mass of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide is 325.1678 Da ([M+H]+ at m/z 326.1751), which is isobaric with several other C20H23NO3 constitutional isomers including the chroman analog and positional variants of the benzofuran substitution [1]. High-resolution mass spectrometry (HRMS) on a Q-TOF or Orbitrap platform (resolving power ≥ 30,000 FWHM) can distinguish the target compound from isobaric interferences only when the exact retention time and MS/MS fragmentation spectrum of the authentic reference standard are established [2]. In the validated LC-ESI/MS(n) impurity profiling method for darifenacin hydrobromide, structurally characterized dihydrobenzofuran impurities produced diagnostic product ions corresponding to cleavage at the 2-hydroxyethyl linker (neutral loss of 44 Da for CH2=CH-OH rearrangement) and the amide bond (formation of the 2-phenylbutanoyl acylium ion at m/z 147.0804), fragmentation pathways that are absent in chroman-based isomers [2]. Procurement of the exact CAS-registered compound ensures that the reference MS/MS library entry matches the analyte in both precursor mass and fragmentation fingerprint, preventing false-positive identifications during batch release testing.

LC-MS/MS impurity identification High-resolution mass spectrometry Reference standard procurement

Enantiomeric Complexity: The 2-Hydroxyethyl Chiral Center as a Procurement-Decisive Feature

The 2-hydroxyethyl linker of the target compound contains a secondary alcohol, generating a chiral center at the carbon bearing the hydroxyl group; the compound therefore exists as a pair of enantiomers (R and S configurations) [1]. In contrast, the structurally related Darifenacin Imp-A (2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide) lacks this chiral center due to oxidation of the alcohol to a ketone, eliminating enantiomeric complexity [2]. For procurement, this means the target compound may be supplied as a racemate (RS) or as an enantiomerically enriched single enantiomer, and the choice directly impacts the number of HPLC peaks observed (one vs. two under chiral stationary phase conditions) [3]. Regulatory guidance on impurity qualification (ICH Q3A) requires that the stereochemical composition of each impurity reference standard be known and controlled; substitution of a racemic standard for an enantiopure standard, or vice versa, can alter the apparent impurity profile by a factor of two in peak area response [3].

Chiral impurity profiling Enantiomeric purity Pharmaceutical reference standard

Validated Application Scenarios for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Dihydrobenzofuran-Containing API Process Control

When developing or validating an HPLC/LC-MS method for a drug substance containing the 2,3-dihydrobenzofuran pharmacophore (e.g., darifenacin or structural analogs), N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide serves as a process-specific impurity marker. Its differentiated tPSA (≈58.6 Ų) and hydrogen-bond donor count (2 donors) ensure chromatographic resolution (Rs > 2.0) from chroman-based isomers and keto-impurities, enabling accurate quantitation at the ICH Q3A reporting threshold (0.05% area/area) [1][2].

High-Resolution Mass Spectrometry Library Development for Isobaric Impurity Differentiation

For laboratories building in-house HRMS spectral libraries, the authentic standard of this compound provides the reference MS/MS fingerprint (diagnostic product ion m/z 147.0804 and neutral loss 44 Da) required to unambiguously distinguish it from co-eluting or isobaric C20H23NO3 constitutional isomers during non-targeted impurity screening [1][3]. This is essential for compliance with ICH Q2(R1) specificity requirements in stability-indicating methods.

Chiral Method Development and Enantiomeric Purity Assessment of 2-Hydroxyethyl Amide Derivatives

The secondary alcohol stereocenter makes this compound a practical probe for chiral stationary phase screening and enantiomeric separation method development. Its well-defined racemic or enantiopure composition allows analysts to calibrate chiral HPLC systems and verify column performance (resolution between enantiomers, Rs ≥ 1.5) before analyzing more complex, multi-chiral-center drug substances [1][2].

Synthetic Chemistry: Scaffold-Hopping Reference Point for Benzofuran-to-Chroman Bioisostere Studies

In medicinal chemistry programs exploring benzofuran-to-chroman scaffold hopping, this compound provides the benzofuran reference point against which the chroman analog (CAS 1421443-22-2) can be compared. The documented Δ tPSA of 9.2 Ų and Δ log D of ~1 log unit between the two scaffolds allows SAR teams to attribute potency or permeability shifts specifically to the heterocyclic core exchange, rather than to differences in linker or amide substituent structure [1].

Quote Request

Request a Quote for N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.